(2,2-Difluoro-1-methylcyclobutyl)methanol
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Overview
Description
(2,2-Difluoro-1-methylcyclobutyl)methanol is a chemical compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a methyl group, along with a hydroxymethyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-1-methylcyclobutyl)methanol typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclobutanone is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-1-methylcyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2,2-Difluoro-1-methylcyclobutyl)ketone .
Scientific Research Applications
(2,2-Difluoro-1-methylcyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Research is ongoing into its potential use as a precursor for drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which (2,2-Difluoro-1-methylcyclobutyl)methanol exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the compound, affecting its reactivity and interactions with enzymes and receptors. These interactions can modulate various molecular pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluorocyclobutanol): Similar structure but lacks the methyl group.
(2,2-Difluoro-1-methylcyclobutanone): Contains a carbonyl group instead of a hydroxyl group.
(2,2-Difluoro-1-methylcyclobutane): Lacks the hydroxymethyl group.
Uniqueness
(2,2-Difluoro-1-methylcyclobutyl)methanol is unique due to the combination of its fluorinated cyclobutane ring and the presence of both a methyl and hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H10F2O |
---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
(2,2-difluoro-1-methylcyclobutyl)methanol |
InChI |
InChI=1S/C6H10F2O/c1-5(4-9)2-3-6(5,7)8/h9H,2-4H2,1H3 |
InChI Key |
RCOIQZQKXBPUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1(F)F)CO |
Origin of Product |
United States |
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